REACTION_SMILES
|
[CH3:13][CH2:14][N:15]([CH2:16][CH3:17])[CH2:18][CH3:19].[CH3:1][O:2][c:3]1[c:4]([CH2:5][NH2:6])[cH:7][cH:8][c:9]([O:11][CH3:12])[cH:10]1.[Cl:20][CH2:21][C:22](=[O:23])[Cl:24].[O:25]1[CH2:26][CH2:27][CH2:28][CH2:29]1>>[CH3:1][O:2][c:3]1[c:4]([CH2:5][NH:6][C:22]([CH2:21][Cl:20])=[O:23])[cH:7][cH:8][c:9]([O:11][CH3:12])[cH:10]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1ccc(CN)c(OC)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(Cl)CCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Type
|
product
|
Smiles
|
COc1ccc(CNC(=O)CCl)c(OC)c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |